2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one
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Overview
Description
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is a heterocyclic compound with a complex structure. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinolin-5-amine with methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate and aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reactions are usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity, resulting in mixtures of cis- and trans-isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxyhexahydrocannabinol: A semi-synthetic derivative of tetrahydrocannabinol with similar structural features.
7,8,9,10-tetrahydrobenzo[a]pyrene: Known for its mutagenic and tumorigenic properties.
Uniqueness
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
2-chloro-6,7,8,9,9a,10-hexahydro-5aH-benzo[g]quinolin-5-one |
InChI |
InChI=1S/C13H14ClNO/c14-12-6-5-10-11(15-12)7-8-3-1-2-4-9(8)13(10)16/h5-6,8-9H,1-4,7H2 |
InChI Key |
OXMLVKLBQZMVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC3=C(C2=O)C=CC(=N3)Cl |
Origin of Product |
United States |
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